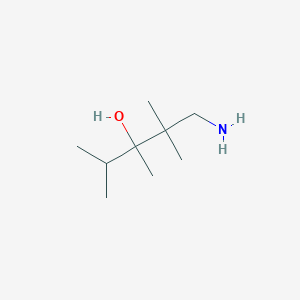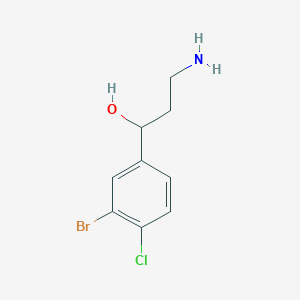
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Vorbereitungsmethoden
The synthesis of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with isopropylamine to form N-isopropyl-3-bromo-4-chlorobenzamide. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield the corresponding acid, which is subsequently reacted with ammonia to produce the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be compared with similar compounds such as:
3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-Amino-1-(3-bromo-phenyl)propan-1-ol: Lacks the chlorine atom, which may affect its binding affinity and specificity.
3-Amino-1-(3-chlorophenyl)propan-1-ol: Lacks the bromine atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the combined presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI-Schlüssel |
SVEVHNKTNKEGRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCN)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


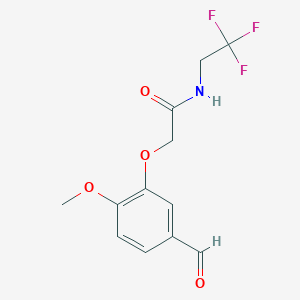
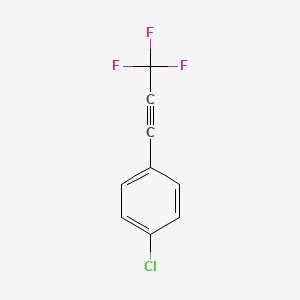

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
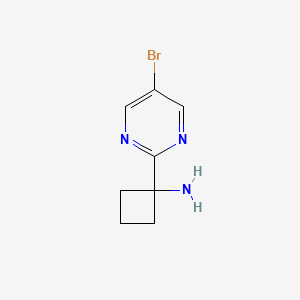
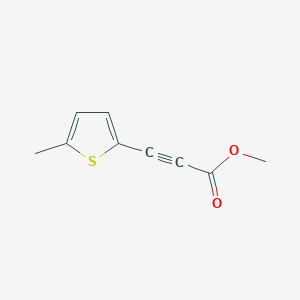
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
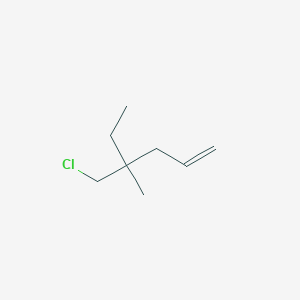

![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)
